molecular formula C18H24N6O4 B2964556 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 900013-30-1

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2964556
CAS RN: 900013-30-1
M. Wt: 388.428
InChI Key: MSNXBGQKYUHYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functional Derivatives

The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines has been studied, highlighting their significance in medical practice for pharmacotherapy of various conditions including depression, infectious diseases, hypertension, and diabetes. This area of research focuses on exploring the synthetic potential of xanthine bicycles, particularly in the functionalization at the 8th position, to yield original biologically active substances (Korobko, 2016).

Cardiovascular Activity

Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has shown significant electrocardiographic, antiarrhythmic, and hypotensive activities, along with affinities for alpha(1)- and alpha(2)-adrenoreceptors. This suggests potential applications in cardiovascular therapies (Chłoń-Rzepa et al., 2004).

Psychotropic Activity

New series of 8-aminoalkyl derivatives of purine-2,6-dione have been explored for their affinity and psychotropic activity related to serotonin receptors, indicating potential use in developing treatments for mood disorders (Chłoń-Rzepa et al., 2013).

Green Chemistry Applications

The use of theophylline as a catalyst in the synthesis of novel compounds underlines the relevance of these substances in green chemistry, facilitating environmentally friendly synthesis processes (Yazdani-Elah-Abadi et al., 2017).

Material Design and Molecular Interactions

Detailed studies on the molecular interactions and structural analysis of xanthine derivatives have revealed insights into their application in designing new materials, emphasizing the importance of electrostatic and dispersion energy contributions in their structural stability (Shukla et al., 2020).

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-4-11-6-5-7-13(8-11)28-10-12(25)9-24-14-15(20-17(24)21-19)22(2)18(27)23(3)16(14)26/h5-8,12,25H,4,9-10,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNXBGQKYUHYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NN)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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